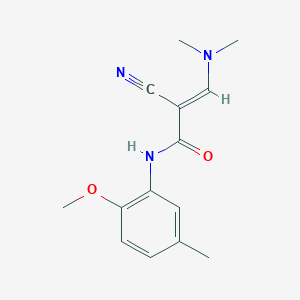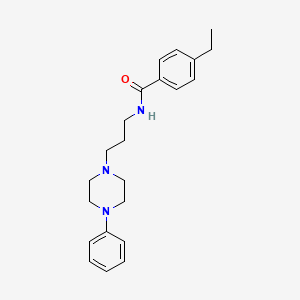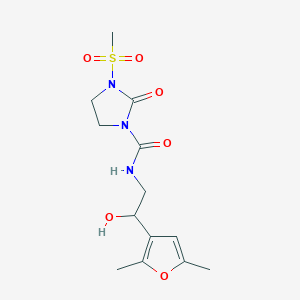
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide, also known as DMACA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide exerts its biological activity by binding to target proteins and modulating their function. The exact mechanism of action of (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions and the modulation of protein conformation.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. In addition, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide inhibits cell cycle progression by downregulating cyclin-dependent kinases. In materials science, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to have self-assembly properties, which make it useful for the synthesis of functional materials.
实验室实验的优点和局限性
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide also has limitations, such as its low solubility in water and its potential toxicity.
未来方向
There are several future directions for (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide research. One direction is the development of (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide-based drugs for the treatment of cancer and other diseases. Another direction is the synthesis of functional materials using (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide as a monomer. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide and its potential applications in various fields.
合成方法
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide can be synthesized through a multistep process starting with the reaction of 2-methoxy-5-methylphenol with dimethylformamide dimethyl acetal to form the corresponding enol ether. The enol ether is then reacted with acryloyl chloride to form the acrylamide. Finally, the acrylamide is reacted with cyanogen bromide and dimethylamine to form (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide.
科学研究应用
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been studied for its potential applications in various fields such as cancer research, drug discovery, and materials science. In cancer research, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In drug discovery, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been used as a scaffold for the design of new drugs due to its ability to bind to target proteins. In materials science, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been used as a monomer for the synthesis of functional polymers with various applications.
属性
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-5-6-13(19-4)12(7-10)16-14(18)11(8-15)9-17(2)3/h5-7,9H,1-4H3,(H,16,18)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMWVJZVHYTNJK-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=CN(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C(=C/N(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/no-structure.png)
![N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2540862.png)


![(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2540866.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-3-carboxamide](/img/structure/B2540867.png)
![3-Methyl-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B2540868.png)
![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]prop-2-enamide](/img/structure/B2540870.png)
![2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2540871.png)
